N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride
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Overview
Description
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring attached to a benzamide moiety, which is further substituted with a trifluoromethyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 3-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Amidation Reaction: The acid chloride is then reacted with piperidine to form N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the amidation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through analytical methods like HPLC or NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may act on various pathways, including:
Receptor Binding: It can bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide
- N-(Piperidin-3-yl)-4-(trifluoromethyl)benzamide
- N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
Properties
IUPAC Name |
N-piperidin-3-yl-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-4-1-3-9(7-10)12(19)18-11-5-2-6-17-8-11;/h1,3-4,7,11,17H,2,5-6,8H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJRIOQLCNTYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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